Tubocapsanolide F

Description

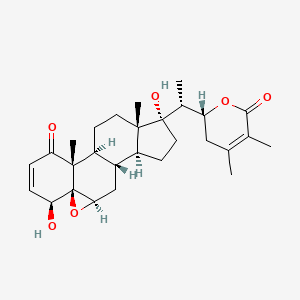

Structure

3D Structure

Properties

Molecular Formula |

C28H38O6 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

(1S,2R,6S,7R,9R,11S,12S,15S,16S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |

InChI |

InChI=1S/C28H38O6/c1-14-12-20(33-24(31)15(14)2)16(3)27(32)11-9-18-17-13-23-28(34-23)22(30)7-6-21(29)26(28,5)19(17)8-10-25(18,27)4/h6-7,16-20,22-23,30,32H,8-13H2,1-5H3/t16-,17+,18+,19+,20-,22+,23-,25+,26+,27+,28-/m1/s1 |

InChI Key |

FBVUDUMNPFUQRB-PCLPIYRRSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2(CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation of Tubocapsanolide F

Botanical Sources and Geographic Distribution of Tubocapsanolide F-Producing Species

The principal botanical source of this compound is Tubocapsicum anomalum (Franch. & Sav.) Makino. acs.org This species is a medicinal plant found in several regions of Asia, including China (in provinces such as Fujian, Guangdong, Guizhou, and Zhejiang), Japan, Korea, and the Philippines. nih.govmdpi.com Traditionally, T. anomalum has been used in folk medicine. mdpi.com Modern scientific investigations have identified it as a rich source of various withanolides, including this compound. nih.govstuartxchange.org The concentration of these compounds can vary in different parts of the plant, with studies indicating the highest content of withanolides is often found in the leaves, followed by the stems and fruits, with negligible amounts in the roots. nih.gov

Tubocapsicum anomalum belongs to the Solanaceae (nightshade) family, which is well-known for producing a wide array of withanolides. mdpi.com These C28 steroidal lactones, built on an ergostane (B1235598) skeleton, are characteristic secondary metabolites of this plant family. mdpi.com Genera within the Solanaceae that are notable for producing withanolides include Withania, Physalis, Jaborosa, Datura, Iochroma, Lycium, Nicandra, and Solanum. acs.org The chemical diversity of withanolides across these genera is vast, and many exhibit promising biological activities, such as anti-inflammatory, immunosuppressive, and cytotoxic effects. acs.org The presence of withanolides in Tubocapsicum aligns with the chemotaxonomic profile of the Solanoideae subfamily.

Methodologies for Extraction and Isolation

The isolation of this compound from its natural source involves a multi-step process that begins with the extraction of crude material from the plant, followed by fractionation and purification.

To efficiently extract withanolides from Tubocapsicum anomalum, advanced methods such as ultrasound-assisted extraction (UAE) have been employed. nih.gov This technique utilizes ultrasonic waves to facilitate the release of bioactive compounds from the plant matrix into a solvent. Research has shown that optimizing UAE parameters can significantly enhance the extraction yield of withanolides. nih.gov

An optimized UAE process for withanolides from the stems of T. anomalum was determined with the following conditions:

| Parameter | Optimal Condition |

|---|---|

| Liquid-to-Solid Ratio | 20:1 |

| Extraction Solvent | 70% Ethanol |

| Ultrasonic Power | 250 W |

| Ultrasonic Time | 40 min |

| Ultrasonic Temperature | 50 °C |

This method has been shown to be more efficient than traditional heating reflux extraction, offering improved extraction rates, reduced time, and lower costs. nih.gov The initial crude extract obtained is typically a complex mixture of numerous compounds. nih.gov

Bioassay-guided fractionation is a crucial strategy for isolating specific bioactive compounds like this compound. This approach involves systematically separating the crude extract into various fractions and testing the biological activity of each fraction. acs.org The fractions that exhibit the desired activity are then selected for further separation.

In the case of withanolides from T. anomalum, cytotoxicity assays against various human cancer cell lines (such as Hep G2, Hep 3B, A-549, MDA-MB-231, and MCF-7) have been used to guide the fractionation process. acs.orgacs.org The crude extract is typically partitioned between different solvents, such as petroleum ether and ethyl acetate (B1210297), to create fractions of varying polarity. nih.gov The ethyl acetate fraction, often showing significant cytotoxic activity, is then subjected to further chromatographic separation. nih.govacs.org This targeted approach ensures that the purification efforts are focused on the fractions most likely to contain the bioactive compounds of interest. acs.org

Following initial extraction and bioassay-guided fractionation, a series of chromatographic techniques are employed to isolate individual compounds. nih.govnih.gov Column chromatography is a fundamental step in this process. nih.gov The active fractions are typically subjected to separation on silica (B1680970) gel columns, eluting with a gradient of solvents of increasing polarity (e.g., a mixture of n-hexane and acetone) to yield multiple sub-fractions. acs.org

These sub-fractions are then further purified using more advanced and high-resolution methods like preparative High-Performance Liquid Chromatography (HPLC). springernature.com Reverse-phase HPLC, using columns such as C18, is commonly utilized for the final purification of withanolides. nih.gov The separation is achieved by eluting with a mobile phase, often a mixture of methanol (B129727) and water, allowing for the isolation of pure compounds like this compound. nih.gov The purity and structure of the isolated compounds are then confirmed through spectroscopic methods. acs.org

Structural Elucidation and Stereochemical Characterization

Spectroscopic Methods in Structural Determination

The determination of the planar structure of Tubocapsanolide F, including the connectivity of its atoms and the identification of its functional groups, relied heavily on a suite of spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provided detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy revealed the chemical environment of each proton, including its proximity to other atoms and its coupling with neighboring protons. This data helped to piece together the various fragments of the molecule.

¹³C NMR spectroscopy provided a count of the distinct carbon environments within the molecule, confirming the C28 ergostane (B1235598) skeleton. psu.edu The chemical shifts of the carbon signals indicated the types of functional groups attached to them, such as carbonyls, hydroxyl groups, and epoxides. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, were instrumental in establishing the connectivity between protons and carbons, ultimately allowing for the complete assignment of the planar structure.

| Technique | Key Findings |

|---|---|

| ¹H NMR | Provided information on the proton environments and their connectivities. |

| ¹³C NMR | Confirmed the C28 ergostane skeleton and identified carbon-based functional groups. psu.edu |

| 2D NMR (COSY, HSQC, HMBC) | Established the complete connectivity of the carbon-hydrogen framework. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was crucial for determining the exact molecular formula of this compound. This technique measures the mass-to-charge ratio of ions with very high precision, allowing for the unambiguous determination of the elemental composition. The molecular formula provides the foundation upon which the structural elucidation is built.

| Technique | Key Finding |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Determined the precise molecular formula of the compound. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy was employed to identify the various functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For instance, the IR spectrum of a related withanolide, chantriolide F, showed characteristic absorption bands for hydroxyl (O-H) groups around 3480 cm⁻¹ and carbonyl (C=O) groups at 1732 cm⁻¹. mdpi.com Similar characteristic absorptions would be expected for this compound, confirming the presence of these key functional groups.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

|---|---|

| Hydroxyl (O-H) | ~3480 |

| Carbonyl (C=O) | ~1732 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The UV spectrum of a related withanolide, physalin D1, showed a maximal absorption (λmax) at 231 nm, which is indicative of an α,β-unsaturated ketone group. doi.org This chromophore is a common feature in withanolides and its presence in this compound would be confirmed by a similar absorption in its UV-Vis spectrum.

| Chromophore | Approximate UV-Vis Absorption (λmax) |

|---|---|

| α,β-Unsaturated Ketone | ~231 nm |

Chiroptical and Diffraction-Based Stereochemical Assignment

Once the planar structure of this compound was established, the next critical step was to determine its absolute stereochemistry—the precise three-dimensional arrangement of its atoms. This was achieved using chiroptical methods.

Circular Dichroism (CD) Analysis

Circular dichroism (CD) spectroscopy was a key technique used to establish the absolute configuration of this compound. psu.edu CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum of this compound with the spectra of related withanolides with known absolute configurations, or by applying empirical rules such as the octant rule for ketones, the absolute stereochemistry of the chiral centers in this compound could be confidently assigned. This non-destructive technique provided the final piece of the puzzle in the complete structural characterization of this complex natural product.

Mosher Ester Method

The absolute configuration of the stereogenic centers in this compound, particularly at C-4, was established using the modified Mosher ester method. ebi.ac.ukpsu.eduacs.org This chemical derivatization technique is a powerful tool in stereochemical analysis, allowing for the determination of the absolute configuration of secondary alcohols.

The method involves the reaction of the alcohol of interest (in this case, the 4β-hydroxyl group of this compound) with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form diastereomeric esters. The two enantiomers are (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.

Once the (R)- and (S)-MTPA esters of this compound were synthesized, their ¹H NMR spectra were acquired and compared. The underlying principle of the Mosher method is that the magnetically anisotropic phenyl group of the MTPA moiety influences the chemical shifts (δ) of nearby protons. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the alcohol can be deduced.

Table 1: General Principle of Mosher's Method for a Secondary Alcohol

| Position of Proton (relative to C-OH) | Expected Sign of Δδ (δS - δR) for R-configuration | Expected Sign of Δδ (δS - δR) for S-configuration |

|---|---|---|

| Protons on side 'A' | Positive (+) | Negative (-) |

| Protons on side 'B' | Negative (-) | Positive (+) |

Note: This interactive table illustrates the general principle. The specific assignment of sides 'A' and 'B' depends on the conformation of the MTPA esters.

X-ray Crystallographic Analysis

Single-crystal X-ray crystallography is an unambiguous and powerful analytical technique for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and absolute stereochemistry.

In the context of the initial isolation of this compound from Tubocapsicum anomalum, X-ray crystallographic analysis was employed to confirm the structures of other newly discovered withanolides, namely Tubocapsanolide A and compound 3 of that study. ebi.ac.ukacs.orgebi.ac.uk This provided a solid stereochemical framework for the series of isolated compounds.

While the structure of this compound itself was not reported as being confirmed by X-ray crystallography in the original isolation paper, its structural elucidation relied on comprehensive spectroscopic data (NMR, MS) and was corroborated by the application of the Mosher ester method. ebi.ac.ukacs.org More recent research on the divergent synthesis of complex withanolides, including a synthetic route to this compound, notes the use of X-ray crystallography to confirm the structures of eight other synthesized withanolides, highlighting the method's importance in the field. chemrxiv.orgnih.gov However, specific crystallographic data for synthetic this compound has not been published in these reports.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (R)-(-)-MTPA-Cl |

| (S)-(+)-MTPA-Cl |

| Tubocapsanolide A |

Synthetic Endeavors and Analog Development

Challenges in Withanolide Synthesis from Natural Sources

Obtaining withanolides, such as Tubocapsanolide F, directly from their natural plant sources presents several significant challenges that hinder their large-scale production and research.

Low Yield: The concentration of specific withanolides in plants like Withania somnifera is often very low, typically ranging from 0.001% to 0.5% of the dry weight. nih.gov This necessitates the processing of large quantities of plant biomass to isolate even small amounts of a target compound, making the process inefficient and costly.

Dependence on Environmental Factors: The yield of withanolides from plants can be highly variable, influenced by factors such as geographic location, growth conditions, and harvest time. nih.gov This variability complicates the standardization of extracts and the consistent production of specific compounds.

Complex Extraction and Purification: The extraction and purification of withanolides from plant material is a time-consuming and resource-intensive process. chemrxiv.orgnih.gov Withanolides exist as complex mixtures of structurally similar analogs, which makes their separation through chromatographic techniques challenging and expensive.

Pest and Pathogen Susceptibility: The cultivation of withanolide-producing plants can be hampered by susceptibility to pests and diseases, which can impact crop yield and the quality of the natural products obtained. nih.govresearchgate.net

Limited Genetic Base: A narrow genetic base in some cultivated species can limit the potential for improving withanolide content through conventional breeding methods. nih.gov

These challenges have driven the exploration of alternative methods, such as chemical synthesis and biotechnological approaches, to provide a more reliable and scalable supply of withanolides for research and potential therapeutic applications. chemrxiv.orgnih.gov

Total Synthesis Approaches to this compound and Related Withanolides

The total synthesis of withanolides is a formidable challenge due to their complex, highly oxygenated, and stereochemically rich structures. nih.govnih.gov Key difficulties include the construction of the variably oxidized A/B rings, the stereocontrolled formation of the δ-lactone side chain with its specific C20 and C22 stereocenters, and the site-selective introduction of hydroxyl groups at various positions on the steroid skeleton. nih.gov

A significant breakthrough in this area has been the development of a divergent synthetic route that allows for the preparation of multiple withanolides from a common intermediate. chemrxiv.orgnih.gov This strategy improves the efficiency of accessing a range of natural products. For instance, a scalable, 12 to 20-step synthesis has been reported, enabling the production of eleven different withanolides, including a pathway towards this compound. chemrxiv.orgnih.gov

The synthesis of this compound is particularly challenging due to the need for oxidation at both the C16 and C17 positions, which are often difficult to functionalize due to the lack of nearby activating groups. chemrxiv.orgnih.gov One reported approach to this compound involves a late-stage C17 oxidation of a synthetic intermediate. nih.gov This was achieved through a sequence that highlights the intricate manipulations required to install the correct oxidation pattern on the withanolide scaffold. nih.gov

The starting point for many of these syntheses is often a commercially available and economical steroid, such as pregnenolone. chemrxiv.org The synthetic sequence typically involves a series of carefully orchestrated oxidation reactions and a vinylogous aldol (B89426) reaction-cyclization to construct the characteristic δ-lactone side chain. chemrxiv.org These synthetic achievements not only provide access to the natural products themselves but also pave the way for the creation of novel analogs for biological evaluation. chemrxiv.orgnih.gov

Semi-Synthesis and Chemical Derivatization for Structural Modification

Semi-synthesis and chemical derivatization of readily available withanolides serve as a practical approach to generate novel analogs for structure-activity relationship (SAR) studies. rsc.orgresearchgate.net This strategy leverages the natural product scaffold and introduces modifications at specific sites to probe the chemical features essential for biological activity. researchgate.net

For example, withaferin A, a widely studied withanolide, has been the subject of extensive derivatization efforts. researchgate.net Its structure contains several reactive sites suitable for chemical modification, including the hydroxyl groups at C-4 and C-27, the α,β-unsaturated ketone in ring A, the α,β-unsaturated δ-lactone, and the 5β,6β-epoxide moiety. researchgate.net Chemical transformations such as acetylation, oxidation, and reduction have been employed to create a diverse library of analogs. researchgate.net

In the case of withanolide A, semi-synthetic studies have shown that the A ring is particularly amenable to chemical modification. rsc.org For instance, the enone moiety in the A ring can be selectively reduced or epoxidized, leading to new derivatives. rsc.org These studies have revealed that the nature and size of the substituent group can influence the biological activity of the resulting compound. rsc.org

The development of semi-synthetic methods allows for the exploration of chemical space around the natural product core, which can lead to the identification of analogs with improved potency, selectivity, or other desirable properties. These approaches are often more practical and cost-effective than total synthesis for generating a large number of derivatives for biological screening. chemrxiv.org

Divergent Synthetic Strategies for Accessing Withanolide Analogs

Divergent synthesis has emerged as a powerful strategy to efficiently access a wide array of withanolide analogs from a common intermediate. chemrxiv.orgnih.gov This approach is particularly valuable for overcoming the limitations of traditional linear syntheses, where each target molecule requires a unique and often lengthy reaction sequence. chemrxiv.org By designing a synthetic route that allows for late-stage diversification, chemists can rapidly generate a library of structurally related compounds for biological evaluation. chemrxiv.orgnih.gov

A key feature of these divergent strategies is the development of a scalable route to a versatile intermediate that can be readily functionalized. chemrxiv.org For example, starting from an economical material like pregnenolone, a common intermediate can be synthesized on a gram scale. chemrxiv.org This intermediate can then be subjected to a variety of late-stage functionalization reactions to introduce different oxidation patterns and functional groups, leading to a range of withanolide analogs. chemrxiv.orgnih.gov

One notable example of a late-stage functionalization is the use of a bioinspired photooxygenation-allylic hydroperoxide rearrangement sequence. chemrxiv.orgnih.gov This method allows for the selective oxidation of specific C-H bonds, a challenging transformation in complex molecules. Other key reactions employed in divergent syntheses include regioselective epoxide ring-openings, chemoselective hydrogenations, and various oxidation reactions. chemrxiv.org

The power of this approach is demonstrated by the synthesis of eleven different withanolides from a single, diversifiable intermediate in 12 to 20 steps. chemrxiv.orgnih.gov This strategy not only provides access to known natural products but also facilitates the creation of unnatural analogs with novel substitution patterns, which are crucial for probing structure-activity relationships and developing new therapeutic agents. chemrxiv.orgnih.gov

Development of Unnatural Analogs for Biological Activity Studies

The development of unnatural withanolide analogs through chemical synthesis is a critical component of modern drug discovery efforts. chemrxiv.orgnih.gov By creating molecules that are not found in nature, researchers can systematically probe the structural requirements for biological activity, leading to a deeper understanding of how these compounds interact with their cellular targets. researchgate.net

The synthesis of unnatural analogs allows for the exploration of a much wider chemical space than is accessible through the isolation of natural products alone. chemrxiv.org For example, modifications can be made to the withanolide scaffold that are not observed in nature, such as altering the substitution pattern on the steroid rings or modifying the lactone side chain. These changes can lead to compounds with enhanced potency, improved selectivity, or novel biological activities. researchgate.net

A key goal in developing unnatural analogs is to establish a clear structure-activity relationship (SAR). researchgate.net By comparing the biological activity of a series of related compounds, researchers can identify the key functional groups and structural features that are essential for a desired effect. For instance, studies on withaferin A analogs have shown that the α,β-unsaturated ketone in ring A is crucial for its cytotoxic activity. researchgate.net

Divergent synthetic strategies are particularly well-suited for the development of unnatural analogs, as they allow for the rapid generation of a diverse library of compounds from a common intermediate. chemrxiv.orgnih.gov This enables a more comprehensive exploration of the SAR and increases the chances of discovering new lead compounds for drug development. The ability to create these novel molecules is essential for advancing our understanding of withanolide biology and for unlocking their full therapeutic potential. chemrxiv.org

Preclinical Pharmacological and Biological Activities

Antiproliferative and Anticancer Effects

Tubocapsanolide F and related withanolides have demonstrated significant potential as anticancer agents through various mechanisms of action. nih.govmdpi.com

Cytotoxicity in Established Cancer Cell Lines

This compound has exhibited notable cytotoxic activity against a panel of human cancer cell lines. chemrxiv.org Research has shown its effectiveness against liver cancer cell lines (Hep G2, Hep 3B), lung cancer (A-549), and breast cancer (MDA-MB-231, MCF-7). chemrxiv.orgresearchgate.netebi.ac.uk It has also been evaluated against the normal human fetal lung fibroblast cell line (MRC-5). researchgate.netebi.ac.uk The cytotoxic effects of withanolides like this compound are a key area of interest in the development of new cancer therapies. stuartxchange.orgvdoc.pub

| Cell Line | Cancer Type |

| Hep G2 | Hepatocellular carcinoma |

| Hep 3B | Hepatocellular carcinoma vulcanchem.com |

| A-549 | Lung carcinoma vulcanchem.com |

| MDA-MB-231 | Breast adenocarcinoma vulcanchem.com |

| MCF-7 | Breast adenocarcinoma vulcanchem.com |

| MRC-5 | Normal lung fibroblast |

Inhibition of Cancer Cell Proliferation

The antiproliferative activity of this compound extends to various types of cancer, including lung, breast, and liver cancers. chemrxiv.orgresearchgate.net Withanolides, as a class, are known to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. nih.govresearchgate.net For instance, the related compound Tubocapsanolide A has been shown to inhibit the proliferation of human lung cancer cells. ebi.ac.ukresearchgate.net The mechanisms often involve the modulation of key cellular proteins and signaling pathways. nih.govresearchgate.net

In vivo Antitumor Efficacy in Preclinical Models

Preclinical studies using animal models have provided evidence for the in vivo antitumor efficacy of withanolides. researchgate.netnih.govmdpi.com While specific in vivo data for this compound is limited in the provided search results, studies on related withanolides have shown promising results. For example, Tubocapsanolide A has been shown to suppress lymph node metastasis of breast cancer in vivo. nih.gov Other withanolides have demonstrated the ability to inhibit tumor growth in xenograft models of various cancers, including triple-negative breast cancer and pancreatic adenocarcinoma. researchgate.netnih.govnih.gov These findings support the potential of withanolides like this compound as candidates for further preclinical and clinical development.

Immunomodulatory Properties

Withanolides, including compounds structurally related to this compound, possess significant immunomodulatory properties. chemrxiv.orgnih.govresearchgate.net These compounds can influence the immune response in various ways, which can be beneficial in the context of cancer treatment and inflammatory diseases. nih.govresearchgate.netgreenpharmacy.info For example, some withanolides can enhance the activity of immune cells, while others exhibit immunosuppressive effects. nih.gov The immunomodulatory actions of withanolides are often linked to their ability to modulate signaling pathways such as NF-κB. nih.gov

Anti-inflammatory Properties

The anti-inflammatory activity of withanolides is a well-documented aspect of their pharmacological profile. chemrxiv.orgnih.govresearchgate.netresearchgate.net These properties are often mediated through the inhibition of key inflammatory pathways and molecules. nih.govmdpi.com

Inhibition of Nitric Oxide (NO) Production

Several withanolides have been shown to inhibit the production of nitric oxide (NO). researchgate.netpsu.edunih.gov NO is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory conditions. The inhibition of NO production is a recognized mechanism of anti-inflammatory action. While direct evidence for this compound's effect on NO production was not found in the initial search, related withanolides have demonstrated this activity. researchgate.netpsu.edu

Modulation of Inflammasome Pathways (e.g., NLRP3 Inflammasome Inhibition)

The nucleotide-binding domain, leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. nih.govresearchgate.net Its activation leads to the production of pro-inflammatory cytokines, which are implicated in a variety of inflammatory diseases. nih.govresearchgate.net Consequently, the pharmacological inhibition of the NLRP3 inflammasome is a significant therapeutic target. acs.org

While direct studies on this compound's activity on inflammasome pathways are not extensively detailed in current research, significant findings have been reported for the closely related withanolide, Tubocapsanolide A. Research has identified Tubocapsanolide A as a novel inhibitor of the NLRP3 inflammasome. nih.govnih.govmdpi.com Studies have shown that it can suppress the activation of the NLRP3 inflammasome and consequently reduce the secretion of inflammatory cytokines IL-1β and IL-18 in macrophages. nih.gov

The mechanism of action for Tubocapsanolide A involves direct interaction with the NLRP3 protein. nih.gov It has been demonstrated to covalently bind to the cysteine 514 (Cys514) residue of NLRP3, inhibiting its assembly. nih.gov This covalent modification represents a common mechanism for the pharmacological inactivation of the NLRP3 protein by several inhibitors. researchgate.netnih.gov The inhibitory action of Tubocapsanolide A on the NLRP3 inflammasome has been validated in in vivo models, where it ameliorated DSS-induced experimental colitis in mice. nih.gov This protective effect was absent in NLRP3-deficient mice, confirming that the therapeutic benefit is mediated through NLRP3 inhibition. nih.gov

Given the structural similarities within the withanolide class, the pronounced anti-inflammatory activity of compounds like Tubocapsanolide A suggests that inflammasome modulation may be a broader characteristic of this chemical family, warranting specific investigation for this compound.

Other Investigated Biological Activities (e.g., Hepatoprotective Effects of Related Withanolides)

Beyond anti-inflammatory potential, research has explored other biological activities of this compound and related withanolides, including cytotoxic and hepatoprotective effects.

This compound, first isolated in 2007, has demonstrated notable cytotoxic activity against a variety of cancer cell lines. nih.govchemrxiv.org Specific research has highlighted its efficacy against liver, breast, and lung cancer cell lines. chemrxiv.org

| Cell Line Type | Example Cell Lines | Compound | Reference |

| Liver Cancer | Hep G2, Hep 3B | This compound and other withanolides | chemrxiv.orgacs.org |

| Lung Cancer | A-549 | This compound and other withanolides | chemrxiv.orgacs.org |

| Breast Cancer | MDA-MB-231, MCF-7 | This compound and other withanolides | chemrxiv.orgacs.org |

Furthermore, the broader class of withanolides, to which this compound belongs, is recognized for diverse biological activities, including hepatoprotective effects. nih.govdntb.gov.uaherbmedpharmacol.com Studies on various withanolides isolated from different plant sources have consistently reported their potential to protect the liver from injury.

For instance, a study on withanolides isolated from the rhizomes of Tacca chantrieri, named chantriolides F–P, evaluated their hepatoprotective effects against tert-butyl hydroperoxide (t-BHP)-injured AML12 hepatocytes. nih.gov Several of these compounds significantly enhanced cell viability. nih.gov One compound, in particular, was found to decrease the accumulation of reactive oxygen species and increase glutathione (B108866) levels in the injured liver cells. nih.gov Similarly, phytochemicals from Withania somnifera are noted for their potent hepatoprotective activities. dntb.gov.ua Extracts from Physalis peruviana also contain withanolides that exhibit liver-protective effects against toxin-induced injury in animal models. herbmedpharmacol.com Another investigation into withanolides from Physalis angulata identified several compounds with marked anti-hepatic fibrosis effects, with one major component, Physalin F, significantly decreasing markers of fibrosis in hepatic stellate cells. patsnap.com

| Compound/Source | Model | Observed Hepatoprotective Effect | Reference |

| Chantriolides F–P (from Tacca chantrieri) | t-BHP-injured AML12 hepatocytes | Enhanced cell viability, decreased ROS, increased glutathione. | nih.gov |

| Withanolides (from Withania somnifera) | General preclinical studies | Potent hepatoprotective activities reported. | dntb.gov.ua |

| Physalin F (from Physalis angulata) | LX-2 human hepatic stellate cells | Decreased expression of collagen I and α-SMA. | patsnap.com |

| Physalis peruviana Extract | Acetaminophen-induced liver injury in rats | Protective effects against liver injury observed. | herbmedpharmacol.com |

Molecular Mechanisms of Action and Target Identification

Cell Cycle Regulation and Apoptosis Induction

Tubocapsanolide A exerts significant control over cell proliferation by intervening in the cell cycle and promoting apoptosis through several interconnected pathways.

Treatment with Tubocapsanolide A has been shown to halt the proliferation of human lung cancer cells by inducing a G1 growth arrest. genome.jpnih.gov This means the compound prevents cells from entering the S phase, the stage in which DNA is replicated, thereby inhibiting the creation of new cancer cells. genome.jp

The progression of the cell cycle is tightly controlled by proteins called cyclins and cyclin-dependent kinases (CDKs). knapsackfamily.com Tubocapsanolide A influences these regulators to enforce the G1 arrest. Specifically, in A549 lung cancer cells, treatment with Tubocapsanolide A leads to an upregulation of Cyclin E, as well as the CDK inhibitors p21 and p27. genome.jpnih.gov The accumulation of p21 and p27 is critical as they act as brakes on the cell cycle machinery, preventing the G1-to-S phase transition. knapsackfamily.com

| Cell Cycle Regulator | Effect of Tubocapsanolide A | Primary Function of Regulator |

| Cyclin E | Upregulation | Promotes G1 to S phase transition |

| p21 | Upregulation | CDK inhibitor; halts cell cycle |

| p27 | Upregulation | CDK inhibitor; halts cell cycle |

A key target of Tubocapsanolide A is the S-Phase Kinase-Associated Protein 2 (Skp2). nih.govebi.ac.uk Skp2 is an F-box protein that plays a crucial role in cell cycle progression by tagging the CDK inhibitors p21 and p27 for degradation. ebi.ac.ukorscience.ru High levels of Skp2 are often associated with aggressive tumor growth. knapsackfamily.com

Tubocapsanolide A significantly down-regulates the expression of Skp2. nih.gov This action is mediated through the inhibition of the Nuclear Factor-kappaB (NF-κB) pathway. nih.gov Research has shown that Tubocapsanolide A prevents the binding of the RelA subunit of NF-κB to the promoter region of the Skp2 gene. nih.govknapsackfamily.com By inhibiting Skp2 expression, Tubocapsanolide A allows for the accumulation of p27, which in turn reinforces the G1 growth arrest. nih.gov Ectopic expression of Skp2 has been demonstrated to reverse the growth-inhibitory effects of Tubocapsanolide A, confirming Skp2 as a critical molecular target. nih.govebi.ac.uk

Beyond halting cell proliferation, withanolides, including Tubocapsanolide A, can induce apoptosis in cancer cells. vulcanchem.comchemrxiv.org This programmed cell death is often initiated through the intrinsic, or mitochondrial, pathway. chemrxiv.org This can involve an increase in reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. vulcanchem.com

The induction of apoptosis is frequently dependent on caspases, which are a family of protease enzymes that execute cell death. chemrxiv.org The process often involves the cleavage and activation of initiator caspases, like caspase-9, which then activate executioner caspases, such as caspase-3. Activated caspase-3 proceeds to cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. chemrxiv.org While the precise caspase-dependent or independent mechanisms for Tubocapsanolide F are not fully elucidated, related withanolides demonstrate clear activation of these apoptotic cascades.

Interaction with Heat Shock Protein 90 (Hsp90)

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. This makes Hsp90 an attractive target for cancer therapy. ebi.ac.uk

Tubocapsanolide A has been identified as a covalent inhibitor of Hsp90. ebi.ac.uk Unlike many Hsp90 inhibitors that target the ATP-binding site in the N-terminal domain, Tubocapsanolide A acts on the C-terminal domain of the protein. ebi.ac.uk It specifically targets the Cys521 residue through covalent modification. ebi.ac.uk

Disruption of Hsp90-Cochaperone/Client Protein Interactions

This compound exerts its biological effects in part by interfering with the function of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and activity of numerous client proteins involved in cell growth, survival, and signaling. Unlike direct Hsp90 inhibitors that target the ATP-binding site, this compound appears to disrupt the Hsp90 chaperone machinery by an alternative mechanism. Evidence suggests that it may interfere with the interaction between Hsp90 and its cochaperones, which are essential for the proper folding and maturation of Hsp90 client proteins. This disruption of the Hsp90-cochaperone complex leads to the destabilization and subsequent degradation of Hsp90-dependent client proteins.

Degradation of Hsp90 Client Proteins (e.g., Akt, CDK4, Cyclin D, Mutant P53)

A direct consequence of the disruption of the Hsp90 chaperone complex by this compound is the degradation of a wide array of Hsp90 client proteins that are critical for cancer cell proliferation and survival. By destabilizing these proteins, this compound effectively inhibits multiple oncogenic signaling pathways simultaneously.

Key Hsp90 client proteins targeted for degradation by this compound include:

Akt: A serine/threonine kinase that plays a central role in the PI3K/Akt/mTOR signaling pathway, promoting cell survival and proliferation.

CDK4 (Cyclin-Dependent Kinase 4): A key regulator of the cell cycle, which, in complex with Cyclin D, drives the transition from the G1 to the S phase.

Cyclin D: The regulatory partner of CDK4, whose expression is often upregulated in cancer.

Mutant p53: While wild-type p53 is a tumor suppressor, certain mutations in the p53 gene lead to a conformational change that results in its stabilization by Hsp90. This mutant form of p53 can acquire oncogenic functions. This compound promotes the degradation of this mutated, but not the wild-type, form of p53.

The degradation of these client proteins following treatment with this compound has been observed in various cancer cell lines, contributing to its potent anti-proliferative and pro-apoptotic activity.

| Hsp90 Client Protein | Function | Effect of this compound |

| Akt | Promotes cell survival and proliferation | Degradation |

| CDK4 | Regulates G1-S phase transition in the cell cycle | Degradation |

| Cyclin D | Regulatory partner of CDK4 | Degradation |

| Mutant p53 | Can acquire oncogenic functions | Degradation |

Regulation of Inflammatory Signaling Pathways

Suppression of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, and its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. This compound has been demonstrated to be a potent inhibitor of the NF-κB signaling pathway. It can block the activation of NF-κB induced by various stimuli, thereby preventing the transcription of pro-inflammatory genes, including cytokines and chemokines.

Inhibition of Transforming Growth Factor-β-Activating Kinase 1 (TAK1)

Transforming Growth Factor-β-Activating Kinase 1 (TAK1) is a key upstream kinase in the signaling cascade that leads to the activation of both NF-κB and mitogen-activated protein kinases (MAPKs). Research has indicated that this compound can directly inhibit the activity of TAK1. This inhibition of TAK1 provides a mechanism for the simultaneous suppression of multiple pro-inflammatory signaling pathways.

Downregulation of Chemokine Receptor CCR7 Expression

Chemokine Receptor 7 (CCR7) plays a critical role in the migration of immune cells, particularly dendritic cells and T cells, to lymph nodes, a process that is essential for initiating adaptive immune responses. However, CCR7 is also implicated in the metastasis of cancer cells. This compound has been found to downregulate the expression of CCR7 on the surface of dendritic cells. This effect can modulate immune cell trafficking and may also have implications for its anti-metastatic properties.

Modulation of JAK/STAT, AP-1, PPARγ, Nrf2, and HIF-1 Pathways

Beyond its effects on NF-κB and TAK1, this compound has been shown to modulate a broader network of signaling pathways involved in inflammation, oxidative stress, and cellular metabolism. These include:

JAK/STAT Pathway: This pathway is crucial for signaling by a wide range of cytokines and growth factors.

AP-1 (Activator Protein-1): A transcription factor that regulates the expression of genes involved in proliferation, differentiation, and apoptosis.

PPARγ (Peroxisome Proliferator-Activated Receptor gamma): A nuclear receptor that plays a key role in adipogenesis and has anti-inflammatory functions.

Nrf2 (Nuclear factor erythroid 2-related factor 2): The master regulator of the antioxidant response, which protects cells from oxidative stress.

HIF-1 (Hypoxia-Inducible Factor-1): A transcription factor that controls cellular responses to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.

The modulation of these diverse pathways underscores the pleiotropic effects of this compound on cellular function.

| Signaling Pathway | Key Function | Modulation by this compound |

| NF-κB | Master regulator of inflammation | Suppression |

| TAK1 | Upstream kinase for NF-κB and MAPKs | Inhibition |

| CCR7 | Chemokine receptor for immune cell migration | Downregulation |

| JAK/STAT | Cytokine and growth factor signaling | Modulation |

| AP-1 | Gene regulation for proliferation and apoptosis | Modulation |

| PPARγ | Adipogenesis and anti-inflammatory functions | Modulation |

| Nrf2 | Master regulator of antioxidant response | Modulation |

| HIF-1 | Cellular response to hypoxia | Modulation |

Induction of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid-based reactive oxygen species (ROS). mdpi.comnih.gov Studies on TAMEWs, a withanolide-rich fraction from T. anomalum, have confirmed that this mixture can induce ferroptosis in triple-negative breast cancer (TNBC) cells. mdpi.comresearchgate.netstuartxchange.org This induction is a key part of its anti-tumor activity, working alongside apoptosis to suppress cancer cell growth. mdpi.com

Increased Lipid Reactive Oxygen Species (ROS) and Fe²⁺ Accumulation

A primary characteristic of ferroptosis is the excessive peroxidation of lipids, driven by the presence of iron. Research shows that treatment with TAMEWs leads to a significant increase in lipid ROS within cancer cells. mdpi.com Concurrently, these cells exhibit a marked accumulation of intracellular ferrous ions (Fe²⁺). mdpi.com The buildup of both lipid ROS and Fe²⁺ is a critical indicator that TAMEWs trigger cell death via the ferroptotic pathway. mdpi.comnih.gov The combination of iron overload and lipid peroxidation results in plasma membrane damage, a hallmark of ferroptosis. mdpi.com

| Cellular Change | Observation with TAMEWs Treatment | Implication |

| Lipid ROS | Significant Increase | Indicates oxidative damage to lipids |

| Fe²⁺ Levels | Significant Accumulation | Drives lipid peroxidation via Fenton chemistry |

Downregulation of Glutathione (B108866) (GSH) and Inhibition of Cystine Uptake

Glutathione (GSH) is a crucial antioxidant that, in conjunction with the enzyme GPX4, protects cells from the lipid peroxidation that drives ferroptosis. mdpi.com TAMEWs were found to cause a significant decrease in the intracellular levels of total GSH. mdpi.com This depletion of GSH compromises the cell's antioxidant defense systems.

Furthermore, TAMEWs were shown to suppress the activity of System Xc⁻, a cellular transporter responsible for importing cystine. mdpi.com Cystine is a necessary precursor for the synthesis of GSH. By inhibiting cystine uptake, TAMEWs effectively starve the cell of a key component needed to produce glutathione, thereby promoting the accumulation of lipid peroxides and inducing ferroptosis. mdpi.com

Targeting Glutathione Peroxidase 4 (GPX4)

Glutathione peroxidase 4 (GPX4) is the central enzyme in the defense against ferroptosis. mdpi.com Its primary role is to neutralize lipid hydroperoxides, converting them into non-toxic lipid alcohols using GSH as a cofactor. mdpi.com Inhibiting the activity or reducing the levels of GPX4 is a direct method to induce ferroptosis. mdpi.com

Western blot analyses have revealed that TAMEWs significantly decrease the expression of GPX4 protein. mdpi.com By targeting and downregulating GPX4, TAMEWs dismantle the primary enzymatic defense against lipid peroxidation, leading to the uncontrolled accumulation of toxic lipid ROS and subsequent cell death by ferroptosis. mdpi.comresearchgate.net

Role of p53-ASCT2-SLC7A11 Axis in Ferroptosis Induction

Recent studies have uncovered a complex signaling pathway involving p53, ASCT2, and SLC7A11 that is modulated by TAMEWs to induce ferroptosis. mdpi.comresearchgate.net

SLC7A11 (xCT): As a key component of the System Xc⁻ transporter, SLC7A11 facilitates cystine uptake for GSH synthesis. mdpi.comnih.gov TAMEWs were found to significantly inhibit the expression of SLC7A11. mdpi.com

ASCT2 (SLC1A5): This protein transports amino acids like glutamine, which is involved in the metabolic processes linked to ferroptosis. mdpi.com TAMEWs also decrease the expression of ASCT2. mdpi.comresearchgate.net

p53: This tumor suppressor protein is known to play a role in regulating ferroptosis, in part by influencing the expression of SLC7A11. mdpi.com Research demonstrated that TAMEWs down-regulated the expression of mutant p53 in TNBC cells. mdpi.com Importantly, when the p53 gene was knocked down, the ferroptosis-inducing effects of TAMEWs—including lipid ROS and Fe²⁺ accumulation and the downregulation of ASCT2, SLC7A11, and GPX4—were significantly reversed. mdpi.comresearchgate.net

This evidence suggests that TAMEWs induce ferroptosis by modulating the p53-ASCT2-SLC7A11 axis. By downregulating p53, TAMEWs lead to the reduced expression of ASCT2 and SLC7A11, which in turn inhibits GSH production and cripples the GPX4 defense system, ultimately triggering ferroptotic cell death. mdpi.com

| Protein Target | Effect of TAMEWs Treatment | Consequence for Ferroptosis |

| p53 | Downregulation of mutant p53 expression | Regulates downstream targets to promote ferroptosis |

| ASCT2 | Decreased protein expression | Disrupts amino acid metabolism linked to ferroptosis |

| SLC7A11 | Decreased protein expression | Inhibits cystine uptake, leading to GSH depletion |

| GPX4 | Decreased protein expression | Disables primary defense against lipid peroxidation |

Structure Activity Relationship Sar Studies

Correlating Structural Variations with Specific Pharmacological Profiles

The subtle structural differences among withanolides can lead to distinct pharmacological profiles. While the combination of the Δ²-1-oxo system in Ring A and the 5β,6β-epoxide in Ring B is strongly correlated with cytotoxicity, variations can modulate this activity or introduce other effects, such as anti-inflammatory or immunomodulatory properties. researchgate.netmdpi.com

Chemoinformatics and In Silico Approaches to SAR

In recent years, chemoinformatics and in silico methods have become valuable tools for exploring the vast chemical space of withanolides and predicting their biological activities. nih.govmdpi.com These computational approaches complement experimental SAR studies by providing insights into the physicochemical and pharmacokinetic properties of compounds like Tubocapsanolide F. nih.govmdpi.comresearchgate.net

Prediction tools such as SwissADME, pkCSM, and admetSAR are used to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of withanolides. nih.govmdpi.comchemrxiv.org For many withanolides, these models predict good gastrointestinal absorption, metabolization primarily by the CYP3A4 enzyme, and a low likelihood of crossing the blood-brain barrier. nih.govmdpi.com Such predictions are crucial for the early stages of drug development, helping to identify candidates with favorable drug-like properties. nih.govresearchgate.net

Molecular docking studies can further elucidate how withanolides interact with specific protein targets. chemrxiv.org By modeling the binding of different analogues to a target's active site, researchers can rationalize the observed SAR data and design new compounds with improved affinity and selectivity. These computational methods accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Analytical and Computational Methodologies in Tubocapsanolide F Research

Quantitative and Qualitative Analytical Methods for Detection

The identification and quantification of Tubocapsanolide F in its natural source, primarily Tubocapsicum anomalum, rely on advanced chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental method for both the qualitative detection and quantitative analysis of withanolides, including this compound. researchgate.net In one study, an HPLC method with a methanol-water solvent system was established to detect various withanolides, identifying this compound (referred to as peak 4) in the leaf extract of T. anomalum. researchgate.net This allows for the comparison of withanolide content across different parts of the plant, revealing the highest concentrations in the leaves. researchgate.net

For more detailed structural elucidation and confirmation, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is employed. researchgate.netmdpi.com This powerful combination provides high-resolution mass data and fragmentation patterns, which are essential for the unambiguous identification of complex natural products like this compound from plant extracts. researchgate.netmdpi.com The synthesis of this compound has also been achieved, with its structure confirmed through methods such as X-ray crystallography, providing a definitive reference for analytical studies. chemrxiv.org

Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural characterization of isolated withanolides. nih.gov While specific quantitative NMR (qNMR) data for this compound is not detailed in the provided results, it is a standard method for the absolute quantification of natural products without the need for an identical standard.

The following table summarizes the primary analytical methods used for this compound:

| Analytical Method | Application | Key Findings |

| High-Performance Liquid Chromatography (HPLC) | Qualitative and quantitative analysis of withanolides in T. anomalum extracts. | Identified this compound in leaf extracts and determined the relative abundance in different plant parts. researchgate.net |

| UPLC-Q-TOF-MS/MS | Identification and structural confirmation of withanolides in complex mixtures. | Provides high-resolution mass and fragmentation data for unambiguous identification. researchgate.netmdpi.com |

| X-ray Crystallography | Absolute structure determination of synthesized withanolides. | Confirmed the three-dimensional structure of synthesized this compound. chemrxiv.org |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of isolated compounds. | Essential for determining the chemical structure of withanolides. nih.gov |

In Silico Prediction of Pharmacological Properties and Receptor Binding

Computational, or in silico, methods are increasingly vital in the early stages of drug discovery to predict the pharmacological and pharmacokinetic properties of natural compounds like this compound. mdpi.comnih.gov These predictions help to prioritize compounds for further experimental testing, saving time and resources. mdpi.com

Various web-based tools and software are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of withanolides. mdpi.comnih.gov For withanolides in general, these predictions suggest good oral bioavailability, high gastrointestinal absorption, and the inability to cross the blood-brain barrier. mdpi.comresearchgate.net They are often predicted to be metabolized by cytochrome P450 enzymes, particularly CYP3A4. mdpi.comresearchgate.net Such in silico studies provide a preliminary assessment of a compound's drug-likeness. researchgate.net

In silico models are also used to predict the binding of withanolides to various protein targets, including nuclear receptors. mdpi.com Predictions for a range of withanolides have indicated potential interactions with estrogen, androgen, and glucocorticoid receptors. mdpi.com These predictions can guide further research into the mechanisms of action of these compounds. mdpi.commdpi.com

The table below outlines some of the key in silico prediction tools and their applications in withanolide research:

| Prediction Tool/Platform | Predicted Properties | Significance |

| SwissADME, pkCSM, admetSAR | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Predicts drug-likeness, oral bioavailability, metabolic pathways, and potential toxicity. mdpi.comnih.gov |

| Molinspiration Cheminformatics | Bioactivity scores, molecular properties. | Assesses potential for binding to targets like nuclear receptors and enzymes. mdpi.com |

| Molecular Docking (general) | Binding affinity and mode to protein targets. | Predicts interactions with receptors and enzymes, helping to identify potential mechanisms of action. mdpi.commdpi.com |

Molecular Docking and Dynamics Simulations for Target Interaction Studies

To gain deeper insights into the potential molecular interactions of this compound with biological targets, researchers employ molecular docking and molecular dynamics (MD) simulations. nih.govmdpi.com These computational techniques model the interaction between a small molecule (ligand), such as this compound, and a target protein at the atomic level. nih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein's active site. nih.gov For instance, a study investigating potential inhibitors of Leishmania major N-myristoyltransferase (NMT), a validated drug target, included this compound in its in silico screening. nih.govmdpi.com In this study, this compound demonstrated a favorable docking score of -15.6 kcal/mol, suggesting a strong binding affinity to the NMT enzyme. nih.gov

Molecular dynamics simulations are then often used to validate the stability of the docked ligand-protein complex over time. mdpi.com These simulations provide a dynamic view of the interactions, assessing the stability of the binding pose predicted by docking. mdpi.com Although a specific MD simulation for this compound was not detailed in the provided search results, this technique is a standard follow-up to promising docking results to evaluate the stability of the ligand-receptor complex. mdpi.comijbs.comnih.gov

The following table summarizes the application of these computational methods in studying this compound and related compounds:

| Computational Method | Application | Example Finding |

| Molecular Docking | Predicts binding mode and affinity of ligands to protein targets. | This compound showed a strong predicted binding affinity to Leishmania major N-myristoyltransferase with a docking score of -15.6 kcal/mol. nih.gov |

| Molecular Dynamics (MD) Simulations | Evaluates the stability of ligand-protein complexes over time. | Used to validate the stability of docked compounds in the active site of target proteins like HSP90 and GPX4. mdpi.comijbs.commdpi.com |

Omics Approaches (e.g., Proteomics, RNA-seq) in Mechanism Elucidation

Omics technologies, such as proteomics and transcriptomics (RNA-seq), are powerful tools for elucidating the complex cellular mechanisms affected by compounds like this compound. mdpi.comnih.gov These approaches provide a global view of changes in protein and gene expression, respectively, following treatment with a compound. mdpi.comnih.gov

In a study on a fraction of T. anomalum containing six withanolides (TAMEWs), including a compound identified as Tubocapsanolide A, RNA-seq and label-free proteomics were used to investigate the anti-tumor mechanisms in triple-negative breast cancer (TNBC) cells. mdpi.comnih.govresearchgate.net The transcriptomic results pointed towards the involvement of ferroptosis, a form of programmed cell death. nih.gov Concurrently, the proteomic analysis highlighted the activation of the apoptosis signaling pathway and the p53 signaling pathway. nih.gov

These omics-based findings guide further mechanistic studies. For example, the proteomics results indicating apoptosis were confirmed by follow-up experiments showing activation of caspase 3 and PARP cleavage. nih.gov Similarly, the RNA-seq data suggesting ferroptosis was corroborated by measuring markers like lipid peroxidation and glutathione (B108866) (GSH) levels. nih.gov These integrated approaches are crucial for building a comprehensive understanding of a compound's biological effects. mdpi.comnih.govmdpi.com

The table below details the application of omics technologies in research on withanolide fractions:

| Omics Technology | Application | Key Insights from Withanolide Mixture Studies |

| RNA-Sequencing (RNA-seq) | Global analysis of gene expression changes. | Identified ferroptosis as a key pathway affected by a withanolide-rich fraction in TNBC cells. mdpi.comnih.gov |

| Proteomics (Label-free) | Global analysis of protein expression changes. | Revealed that a withanolide mixture induces apoptosis and activates the p53 signaling pathway in TNBC cells. nih.gov |

| Quantitative Real-Time PCR (RT-PCR) | Validation of gene expression changes. | Confirmed the downregulation of genes like GPX4 and SLC7A11 as suggested by RNA-seq. mdpi.comnih.gov |

| Western Blotting | Validation of protein expression changes. | Confirmed changes in apoptosis-related proteins (caspase 3, PARP) and ferroptosis-related proteins (p53, ASCT2). nih.gov |

Future Perspectives and Research Directions

Elucidation of Remaining Unknown Molecular Mechanisms

While initial studies have identified Tubocapsanolide F's ability to induce apoptosis and ferroptosis in cancer cells, a complete understanding of its molecular interactions remains a critical goal. nih.govresearchgate.net Future research will likely focus on identifying all its direct molecular targets and comprehensively mapping the signaling pathways it modulates.

A significant area of inquiry involves the intricate interplay between apoptosis and ferroptosis triggered by withanolides. nih.govresearchgate.net For instance, studies on related compounds from Tubocapsicum anomalum have shown that they can induce apoptosis through mitochondrial dysfunction and ferroptosis by increasing lipid reactive oxygen species and decreasing glutathione (B108866) levels. nih.govresearchgate.net Further investigation is needed to determine the precise mechanisms by which this compound orchestrates these cell death pathways. This includes exploring its influence on key regulatory proteins in both apoptosis (e.g., caspases, Bcl-2 family proteins) and ferroptosis (e.g., GPX4, SLC7A11, ASCT2). nih.govmdpi.com

Moreover, the role of transcription factors such as p53 in mediating the effects of withanolides warrants deeper investigation. nih.govresearchgate.net It has been observed that p53 can influence the expression of proteins involved in ferroptosis. nih.govresearchgate.net Understanding how this compound might interact with or modulate the p53 pathway could reveal novel therapeutic strategies.

Other crucial signaling pathways that are often dysregulated in cancer and are known to be affected by withanolides include NF-κB, JAK/STAT, and HIF-1. mdpi.comnih.gov Investigating the impact of this compound on these pathways could provide a more holistic view of its anticancer effects and potentially identify biomarkers for predicting treatment response. mdpi.comnih.gov

Design and Synthesis of Potent and Selective Analogs Based on SAR Data

The development of synthetic analogs of this compound is a promising avenue to enhance its therapeutic index—maximizing its anticancer activity while minimizing potential toxicity to healthy cells. This endeavor relies heavily on Structure-Activity Relationship (SAR) studies, which aim to identify the specific chemical features of the molecule responsible for its biological effects. researchgate.net

SAR studies on withanolides have indicated the importance of certain structural motifs, such as the α,β-unsaturated ketone in ring A and the 5β,6β-epoxide ring, for their cytotoxic activity. nih.govresearchgate.net For this compound, which has a unique oxidation pattern at C16 and C17, understanding the contribution of this feature is paramount. nih.gov

Future synthetic efforts will likely focus on modifying various parts of the this compound scaffold, including the side chain lactone and the oxygenation patterns on the steroid nucleus. nih.gov The goal is to create derivatives with improved potency, greater selectivity for cancer cells, and more favorable pharmacokinetic properties. The divergent synthesis of complex withanolides, which allows for late-stage functionalization, provides a powerful tool for generating a library of analogs for biological screening. nih.gov

Investigation of Potential Synergistic Effects with Established Therapies

Combining this compound or its future analogs with existing cancer treatments, such as chemotherapy and radiotherapy, could lead to more effective therapeutic outcomes. mdpi.com This approach, known as combination therapy, can potentially overcome drug resistance, reduce the required doses of toxic chemotherapeutic agents, and target cancer through multiple, complementary mechanisms. mdpi.com

Preclinical studies have already shown that some withanolides can sensitize cancer cells to conventional therapies. mdpi.com Future research should systematically evaluate the synergistic potential of this compound with a range of standard-of-care drugs for various cancers. These studies would involve in vitro experiments on cancer cell lines and in vivo studies in animal models to determine optimal drug combinations and dosing schedules.

Investigating the molecular basis of any observed synergy will also be crucial. For example, this compound might inhibit a pathway that cancer cells use to evade the effects of another drug. Understanding these interactions will be key to designing rational and effective combination therapies for clinical use.

Exploration of Additional Therapeutic Applications within Preclinical Frameworks

Beyond its established anticancer properties, the broader class of withanolides has demonstrated a wide array of biological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. nih.govnih.gov This suggests that this compound may have therapeutic potential beyond oncology.

A particularly promising area is in the treatment of inflammatory diseases. nih.gov Chronic inflammation is a key driver of many diseases, including inflammatory bowel disease (IBD), arthritis, and neurodegenerative disorders. nih.govmdpi.com Withanolides have been shown to modulate key inflammatory pathways such as NF-κB. nih.gov For example, the related compound Tubocapsanolide A has been identified as a novel inhibitor of the NLRP3 inflammasome, a key player in inflammatory diseases like colitis. orscience.runih.gov Preclinical studies could explore whether this compound exhibits similar anti-inflammatory properties in relevant disease models.

Given the link between inflammation and neurodegeneration, investigating the potential of this compound in models of diseases like Alzheimer's and Parkinson's is also a logical next step. Furthermore, the immunomodulatory properties of withanolides suggest potential applications in autoimmune diseases. nih.gov Rigorous preclinical testing in a variety of disease models will be essential to uncover the full therapeutic potential of this versatile natural product.

Q & A

Q. What are the structural and spectroscopic characteristics of Tubocapsanolide F, and how are they validated experimentally?

this compound, a withanolide derivative, is characterized by oxidation at C16 and C17, forming an epoxy ring (δC 61.6 for C16 and δC 71.2 for C17 in NMR) . Validation involves:

- NMR spectroscopy : Compare shifts with known analogs (e.g., tubocapsanolide D) and assign stereochemistry using NOESY/ROESY .

- HRESIMS : Confirm molecular formula (e.g., presence of chlorine at C6 in some derivatives) .

- X-ray crystallography : Resolve ambiguities in complex stereochemistry (if crystals are obtainable).

Q. What methodologies are used to isolate this compound from natural sources, and how are yields optimized?

Isolation typically employs:

- Ultrasound-assisted extraction (UAE) : Optimized using response surface methodology (RSM) with variables like solvent ratio (e.g., ethanol-water), temperature, and time .

- Chromatography : Sequential use of silica gel, HPLC, or MPLC for purification .

- Purity validation : HPLC-DAD/ELSD (>95% purity) and TLC consistency checks .

Q. What is the proposed mechanism of this compound’s antiproliferative activity in cancer cells?

this compound inhibits cancer cell proliferation via:

- Skp2 downregulation : Reduces proteasome-mediated degradation of p27, inducing cell cycle arrest (observed in lung cancer cells) .

- Apoptosis induction : Activation of caspase-3/9 and PARP cleavage (validated via Western blot in HepG2 cells) .

- Experimental models : Use MTT assays with IC50 values (e.g., 2.1–4.8 μM across肝癌, breast, and lung cancer lines) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be resolved?

Discrepancies (e.g., variable IC50 values) arise from:

- Cell line heterogeneity : Genetic variations (e.g., p53 status) affect sensitivity. Use panels like NCI-60 to standardize comparisons .

- Assay conditions : Optimize incubation time (e.g., 48 vs. 72 hours) and serum concentration .

- Compound stability : Monitor degradation in DMSO stocks via LC-MS and adjust storage conditions (e.g., -80°C, desiccated) .

Q. What synthetic strategies address the challenge of functionalizing C16 and C17 in this compound analogs?

Key approaches include:

Q. How can researchers design experiments to validate this compound’s in vivo efficacy while minimizing toxicity?

Methodological considerations:

- Animal models : Use xenografts (e.g., BALB/c nude mice with HepG2 tumors) and monitor body weight, organ histopathology .

- Dosing regimens : Optimize via pharmacokinetic studies (e.g., Cmax, AUC) using LC-MS/MS .

- Toxicity screens : Assess hepatorenal function (ALT, creatinine) and hematological parameters .

Q. What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Advanced tools include:

- Quantum mechanical NMR calculations : Compare experimental vs. DFT-calculated δC/δH values (e.g., using Gaussian 16) .

- Cryo-EM : Resolve binding conformations with target proteins (e.g., Skp2) at near-atomic resolution .

- Synchrotron XRD : For unstable crystals, collect high-resolution data at low temperatures .

Methodological Guidelines

Q. How should researchers ensure reproducibility in this compound synthesis?

- Detailed protocols : Report reaction conditions (e.g., "60°C in dioxane" ), purification steps, and characterization data (e.g., [α]D, HRMS, NMR) .

- Negative controls : Include reactions without catalysts to rule out non-specific oxidation .

- Independent replication : Collaborate with external labs to validate yields and stereochemical outcomes .

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.